DL-LEUCINE (15N)
CAS No.:
Cat. No.: VC3685942
Molecular Formula:
Molecular Weight: 132.17
Purity: 98%+
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 132.17 |
|---|
Introduction
Chemical Properties and Structure
Molecular Characteristics
DL-Leucine (15N) maintains the core structure of leucine, featuring a branched aliphatic side chain with an amino group and carboxylic acid group attached to the alpha carbon. The distinctive aspect of this compound is the substitution of the standard 14N nitrogen atom with the heavier, stable isotope 15N in the amino group. This substitution creates a mass difference that can be detected using mass spectrometry without altering the compound's chemical reactivity .
Isomeric Forms
As a racemic mixture, DL-Leucine (15N) contains equal proportions of two stereoisomers:
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D-Leucine (15N): The right-handed enantiomer, less common in natural systems
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L-Leucine (15N): The left-handed enantiomer, predominant in proteins and metabolic pathways
Synthesis Methods
Microbial Fermentation
Chemical Reactions
Substitution Reactions
| Reaction Type | Common Reagents | Primary Target Site | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Amino group | Aldehydes, Carboxylic acids |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Carboxylic acid group | Alcohols |
| Substitution | Acyl chlorides, Anhydrides | Amino group | N-substituted derivatives |
Applications in Research
Metabolic Pathway Tracing
DL-Leucine (15N) serves as an ideal tracer for investigating metabolic pathways due to its stable isotope labeling. Researchers can administer the compound to experimental subjects and subsequently track its movement and transformation through various metabolic processes. This approach allows for detailed mapping of leucine metabolism, protein synthesis rates, and nitrogen utilization in biological systems.
The 15N label enables precise differentiation between experimental and endogenous nitrogen sources, facilitating accurate measurement of metabolic fluxes and turnover rates. This application is particularly valuable in nutritional research, where understanding the fate of specific amino acids provides critical insights into protein metabolism and requirements.
True Digestibility Studies
Beyond determining endogenous losses, DL-Leucine (15N) enables researchers to calculate the true digestibility of amino acids in animal diets . By differentiating between undigested dietary amino acids and endogenous amino acids in excreta, this approach provides a more accurate assessment of dietary protein quality and utilization than apparent digestibility measurements.
Research has shown that the true digestibility of most amino acids determined using the 15N-leucine method remains relatively constant across different dietary protein levels, confirming the method's reliability and consistency . This application has significant implications for feed formulation and nutritional management in animal production systems.
Biological Activity
Protein Metabolism
The compound has been extensively used to study whole-body protein synthesis rates, tissue-specific protein turnover, and the impact of various nutritional and physiological states on protein metabolism. These applications have provided crucial insights into conditions ranging from muscle wasting diseases to sports nutrition.
mTOR Signaling Pathway
Leucine, including its labeled variants, activates the mammalian target of rapamycin (mTOR) signaling pathway, which plays a central role in regulating cell growth, protein synthesis, and metabolism. The 15N-labeled version allows researchers to study this activation process while simultaneously tracking the metabolic fate of the leucine molecule. This dual functionality makes DL-Leucine (15N) particularly valuable for investigating the mechanistic details of mTOR activation and its downstream effects.
Research utilizing DL-Leucine (15N) has contributed to understanding how leucine functions as both a signaling molecule and a substrate for protein synthesis, with implications for conditions such as insulin resistance, cancer, and aging-related muscle loss.
Table of Biological Effects
| Biological System | Effect of DL-Leucine (15N) | Research Applications |
|---|---|---|
| Protein Synthesis | Serves as both substrate and tracer | Measuring synthesis rates, tissue-specific turnover |
| Cell Signaling | Activates mTOR pathway | Investigating growth regulation, metabolic control |
| Nitrogen Metabolism | Allows tracking of nitrogen utilization | Studying amino acid recycling, urea cycle contribution |
| Digestive Physiology | Enables distinction between endogenous and dietary sources | Determining true digestibility, endogenous losses |
Research Methodologies
15N-Leucine Single-Injection Method
The 15N-leucine single-injection method represents a significant advancement in techniques for determining endogenous amino acid losses in nutritional studies . This approach involves a single subcutaneous injection of 15N-leucine, followed by timed collection of blood and excreta samples. The method offers advantages over continuous infusion techniques, including reduced cost, simplified protocols, and decreased stress to experimental animals.
The technique operates on the principle that the ratio of 15N-enrichment of leucine in crude mucin to free leucine in plasma remains relatively constant across different dietary treatments . This consistency allows researchers to use a single blood sample, typically taken 23 hours after isotope injection, to calculate endogenous amino acid losses accurately.
Enrichment Measurement and Calculations
The determination of 15N-enrichment in leucine samples relies on precise analytical methods, primarily mass spectrometry . The enrichment is typically expressed as atom percent excess (APE), calculated using the following formulas:
APE = [(R<sub>sam</sub> - R<sub>bas</sub>)/(1 + R<sub>sam</sub>)] × 100
R = (15N/14N)
Where R<sub>sam</sub> is the 15N/14N ratio in the labeled sample and R<sub>bas</sub> is the ratio in the basal (unlabeled) sample .
The calculation of endogenous leucine losses uses the following relationship:
NL<sub>e0</sub>/NL<sub>p0</sub> = NL<sub>ei</sub>/NL<sub>pi</sub>
Where NL<sub>e0</sub> and NL<sub>p0</sub> represent the 15N-enrichment of endogenous leucine in excreta and free leucine in plasma from birds fed a nitrogen-free diet, while NL<sub>ei</sub> and NL<sub>pi</sub> represent the same parameters for birds fed protein-containing diets .
Sample Collection and Processing
The implementation of the 15N-leucine method involves multiple steps of sample collection and processing. In poultry studies, the protocol typically includes:
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An adaptation period to experimental diets (typically 5 days)
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Precision feeding of experimental diets (25 g/kg of body weight)
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Subcutaneous injection of 15N-leucine (20 mg/kg body weight)
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Blood sample collection at 23 hours post-injection
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Continuous collection of excreta for 48 hours following feeding
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Preservation of samples with formic acid to inhibit enzyme and microbial activity
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Laboratory analysis to determine 15N-enrichment in various fractions
This methodical approach ensures consistent and reliable results across different experimental conditions and treatments.
Current Research Findings
Studies in Poultry
Research utilizing DL-Leucine (15N) in poultry nutrition has yielded several significant findings. Studies have demonstrated that the amino acid profile of total endogenous amino acids remains relatively constant across different dietary protein levels, supporting the fundamental assumptions of the 15N-leucine single-injection method . The predominant endogenous amino acids identified in excreta include glutamic acid, aspartic acid, threonine, serine, and proline, with their relative proportions remaining consistent across treatments.
Investigations have also shown that endogenous losses of total amino acids determined with the 15N-leucine method increase curvilinearly with dietary protein content, while the true digestibility of most amino acids remains independent of dietary protein levels . These findings have important implications for diet formulation and feed evaluation in poultry production systems.
Advantages Over Alternative Methods
The 15N-leucine single-injection method offers several advantages over alternative approaches for determining endogenous amino acid losses:
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Compared to continuous 15N-leucine infusion, the single-injection method is more economical and simpler, requiring only one blood sample rather than continuous monitoring .
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Unlike methods based on nitrogen-free diets, the 15N-leucine approach can be applied to animals consuming protein-containing diets, providing more physiologically relevant results .
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The single-injection method allows for the determination of both endogenous losses and true digestibility within the same experimental protocol, increasing research efficiency .
These advantages have contributed to the increasing adoption of this method in nutritional research, particularly for studies focused on amino acid requirements and utilization efficiency.
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